1,1,3,3-Tetrachloroprop-1-ene

Beschreibung

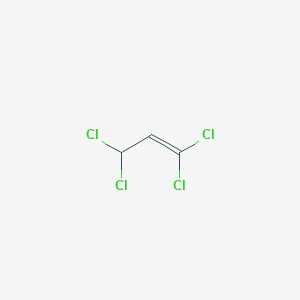

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,3,3-tetrachloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl4/c4-2(5)1-3(6)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIGFCKQOOBTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415967 | |

| Record name | 1,1,3,3-tetrachloroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18611-43-3 | |

| Record name | 1,1,3,3-Tetrachloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18611-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-tetrachloroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-Tetrachloroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,1,3,3-Tetrachloroprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloroprop-1-ene, with the chemical formula C₃H₂Cl₄, is a chlorinated alkene of significant interest as a chemical intermediate.[1] Its molecular structure consists of a three-carbon propene backbone with four chlorine atoms. Specifically, two chlorine atoms are attached to the first carbon (C-1) and two to the third carbon (C-3), with a double bond between the first and second carbons.[1] This arrangement of atoms and the presence of the double bond are pivotal to its chemical reactivity.[1] This document provides an in-depth overview of the core physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates its primary synthesis pathway.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and for safety considerations. These properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₃H₂Cl₄[2] |

| Molecular Weight | 179.86 g/mol [1] |

| Appearance | Colorless to yellowish liquid[1] |

| Density | 1.532 g/cm³[2] |

| Boiling Point | 176.1 °C at 760 mmHg[2] |

| Refractive Index | 1.511[2] |

| Flash Point | 64 °C[2] |

| Vapor Pressure | 1.49 mmHg at 25 °C[1][2] |

Table 2: Solubility and Partition Coefficient

| Property | Value |

| Solubility in Water | 27.9 mg/L (hydrolyzes at 20 °C)[3] |

| Solubility in Organic Solvents | Soluble in most organic solvents[3] |

| Partition Coefficient (log Kow) | 3.6 (OECD Test Guideline 117)[3] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For a pure compound, this temperature is constant during boiling.[4]

Methodology: Distillation Method A common and accurate method for determining the boiling point of a macroscopic sample is through simple distillation.[5][6]

-

Apparatus Setup: A distillation flask is filled with the liquid sample (a few mL) and a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is positioned so that its bulb is just below the side arm leading to the condenser, ensuring it measures the temperature of the vapor that is distilling.[6]

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it cools and liquefies.

-

Measurement: The temperature is recorded when the vapor temperature stabilizes while the liquid is actively distilling and condensing. This stable temperature is the boiling point.[5] It is also crucial to record the atmospheric pressure, as boiling point is pressure-dependent.[7]

Methodology: Micro-Boiling Point (Thiele Tube Method) For smaller sample volumes (less than 0.5 mL), the Thiele tube method is advantageous.[6]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing heating oil.[6]

-

Heating and Observation: The Thiele tube is heated gently. Initially, trapped air will escape from the capillary tube. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]

-

Measurement: Heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[6]

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[8]

Methodology: Mass and Volume Measurement

-

Mass Measurement: An empty, clean, and dry graduated cylinder or pycnometer (volumetric flask) is weighed on an analytical balance.[8][9]

-

Volume Measurement: A specific volume of this compound is carefully added to the graduated cylinder or pycnometer. The volume is read accurately from the meniscus.[9]

-

Combined Measurement: The container with the liquid is reweighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated by dividing the mass of the liquid by its measured volume.[8] For higher accuracy, measurements should be repeated and the temperature recorded, as density is temperature-dependent.[8]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that depends on temperature and the wavelength of light used.[10]

Methodology: Using a Refractometer (e.g., Abbe Refractometer)

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index value is read directly from the instrument's scale. The temperature should be controlled and recorded, as refractive index varies with temperature.[10] A standard temperature for reporting is 20°C, and corrections can be applied if the measurement is performed at a different temperature.[10]

Key Logical Pathway: Chemical Synthesis

This compound is a key intermediate in the synthesis of various hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs), which are used as refrigerants. A primary industrial synthesis route involves the dehydrochlorination of 1,1,1,3,3-pentachloropropane.

Caption: Synthesis of this compound via dehydrochlorination.

References

- 1. This compound | 18611-43-3 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. nextsds.com [nextsds.com]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. vernier.com [vernier.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. athabascau.ca [athabascau.ca]

Spectroscopic Profile of 1,1,3,3-Tetrachloroprop-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,1,3,3-tetrachloroprop-1-ene (CAS No. 18611-43-3). The information presented herein is crucial for the identification, characterization, and quality control of this chlorinated alkene, which serves as a significant intermediate in various chemical syntheses. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 6.397 | Doublet | 9.3 | =CH- |

| ¹H | 6.327 | Doublet | 9.3 | -CHCl₂ |

| ¹³C | ~125-135 | Singlet | - | C=C |

| ¹³C | ~65-75 | Singlet | - | CHCl₂ |

Note: ¹³C NMR chemical shifts are estimated based on typical values for similar structures.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H Stretch |

| ~1640 | Medium | C=C Stretch |

| ~800-600 | Strong | C-Cl Stretch |

Note: This data is predicted based on characteristic absorption frequencies for chlorinated alkenes. Specific experimental values may vary.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 178, 180, 182, 184 | Variable | [M]⁺ (Molecular ion cluster due to ⁴Cl isotopes) |

| 143, 145, 147 | Variable | [M-Cl]⁺ |

| 108, 110 | Variable | [M-2Cl]⁺ |

| 73 | Variable | [M-3Cl]⁺ |

Note: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion and its fragments due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern is predicted to involve the sequential loss of chlorine atoms. The relative intensities of the isotopic peaks are dependent on the number of chlorine atoms in the fragment.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for a volatile liquid organic compound like this compound and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth appropriately.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise ratio.

-

Process the acquired Free Induction Decays (FIDs) using appropriate Fourier transform and phasing algorithms.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Ensure there are no air bubbles trapped in the film.

-

-

Instrumental Analysis (FTIR):

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar or semi-polar column).

-

The separated components elute from the column and enter the mass spectrometer ion source.

-

-

Instrumental Analysis:

-

Ionization: The sample is ionized, typically using Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Analyze the spectrum for the molecular ion peak and characteristic fragmentation patterns.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Theoretical Insights into the Reactivity of 1,1,3,3-Tetrachloroprop-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloroprop-1-ene (C₃H₂Cl₄, CAS No: 18611-43-3) is a chlorinated alkene of significant interest as a key intermediate in the synthesis of next-generation refrigerants, specifically hydrofluoroolefins (HFOs).[1] Understanding its reactivity is paramount for optimizing synthetic routes and exploring its potential in other areas of chemical synthesis. This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of this compound, focusing on its electronic structure, reaction mechanisms, and the computational methodologies employed to elucidate these properties. While direct theoretical studies on the reactivity of this compound are not abundant in publicly accessible literature, this guide leverages available data on its formation and the reactivity of analogous compounds to provide a comprehensive theoretical perspective.

General Reactivity Profile

This compound is a versatile reagent capable of undergoing a variety of chemical transformations. Its reactivity is dictated by the presence of a carbon-carbon double bond and multiple chlorine substituents, which create distinct electrophilic and nucleophilic centers within the molecule. The primary reaction types include:

-

Electrophilic Additions: The electron-rich double bond is susceptible to attack by electrophiles.

-

Nucleophilic Substitutions: The chlorine atoms can be displaced by nucleophiles.

-

Oxidations and Reductions: The double bond can be oxidized or reduced under appropriate conditions.

-

Radical-mediated Transformations: The molecule can participate in radical reactions.[1]

Theoretical Framework: Density Functional Theory (DFT)

The primary tool for investigating the reactivity of molecules like this compound at a theoretical level is Density Functional Theory (DFT). DFT is a quantum mechanical modeling method that allows for the calculation of the electronic structure of molecules, providing insights into their stability and reactivity.[1]

Key parameters calculated using DFT include:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for predicting how a molecule will interact with other chemical species. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[1]

-

Electron Density Distribution: DFT calculations can map the electron density of a molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Potential Energy Surfaces: By mapping the energy of a system as the geometry of the reactants changes, DFT can identify transition states and intermediates, providing a detailed understanding of reaction mechanisms.[1]

Theoretical Study Workflow

The general workflow for a theoretical investigation of a chemical reaction using computational methods like DFT is outlined below.

Reactivity of this compound: A Logical Overview

The following diagram illustrates the key reactive sites and potential transformation pathways for this compound based on its chemical structure.

Theoretical Studies on the Formation of this compound

A significant synthetic route to this compound is the dehydrochlorination of 1,1,1,3,3-pentachloropropane (HCC-240fa).[2] This reaction can lead to the formation of different tetrachloropropene isomers, including this compound (HCO-1230za) and E/Z-1,3,3,3-tetrachloroprop-1-ene (HCO-1230zd).[2]

A theoretical study employing DFT calculations was conducted to understand the selectivity of this dehydrochlorination reaction.[2] The study investigated the ease of removing a proton and a chlorine atom from different positions of the 1,1,1,3,3-pentachloropropane backbone.

Dehydrochlorination Pathways of 1,1,1,3,3-Pentachloropropane

The dehydrochlorination of 1,1,1,3,3-pentachloropropane can proceed via two main pathways, leading to different isomers of tetrachloropropene.

Computational Findings

The DFT calculations revealed a preference for one dehydrochlorination pathway over the other.

| Reactant | Reaction Pathway | Product(s) | Theoretical Finding from DFT Calculations |

| 1,1,1,3,3-Pentachloropropane | Selective Dehydrochlorination at the 1- and 2-positions | E/Z-1,3,3,3-Tetrachloroprop-1-ene | This pathway is computationally determined to be easier (more favorable) than the alternative pathway.[2] |

| 1,1,1,3,3-Pentachloropropane | Selective Dehydrochlorination at the 2- and 3-positions | This compound and other isomers | This pathway is computationally determined to be more difficult (less favorable) than dehydrochlorination at the 1- and 2-positions.[2] |

These findings are consistent with experimental results, highlighting the predictive power of theoretical calculations in understanding reaction selectivity.[2]

Experimental Protocols for Cited Studies

While specific experimental protocols for theoretical studies are not applicable in the traditional sense, the computational methodologies are crucial for the reproducibility and validation of the results.

DFT Calculation Methodology (as applied to the dehydrochlorination of 1,1,1,3,3-pentachloropropane)

The theoretical investigation into the dehydrochlorination of 1,1,1,3,3-pentachloropropane to form this compound and its isomers would typically involve the following computational steps:

-

Geometry Optimization: The 3D structures of the reactant (1,1,1,3,3-pentachloropropane), the possible transition states for dehydrochlorination at different positions, and the final products (tetrachloropropene isomers) are optimized to find their lowest energy conformations.

-

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states).

-

Energy Calculations: The electronic energies of all optimized structures are calculated to determine the reaction energies and activation energy barriers for the different dehydrochlorination pathways.

-

Basis Set and Functional Selection: A suitable combination of a basis set (e.g., 6-31G*, 6-311++G(d,p)) and a DFT functional (e.g., B3LYP) is chosen to ensure a balance between computational cost and accuracy.

Conclusion and Future Outlook

Theoretical studies, primarily employing Density Functional Theory, are invaluable tools for understanding the reactivity of this compound. While direct computational investigations on the reactivity of this molecule are limited in the current literature, studies on its formation from 1,1,1,3,3-pentachloropropane have demonstrated the power of DFT in predicting reaction selectivity. The general principles of its reactivity, including its susceptibility to electrophilic addition and nucleophilic substitution, provide a framework for future theoretical explorations.

For researchers and professionals in drug development and chemical synthesis, leveraging computational chemistry can provide predictive insights into reaction outcomes, help in the design of novel synthetic routes, and accelerate the development of new chemical entities. Future theoretical work should focus on quantifying the activation barriers for various reactions of this compound, such as its fluorination to produce HFOs, to provide a more complete and actionable understanding of its chemical behavior.

References

An In-depth Technical Guide on the Molecular Geometry of 1,1,3,3-Tetrachloroprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,1,3,3-Tetrachloroprop-1-ene is a chlorinated alkene with the chemical formula C₃H₂Cl₄.[1] Its structure consists of a three-carbon propene chain with four chlorine atoms. Two chlorine atoms are attached to the first carbon (C1) and two are attached to the third carbon (C3), with a double bond between the first and second carbons.[1] Understanding the three-dimensional arrangement of atoms in this molecule is crucial for predicting its reactivity, physical properties, and potential applications, particularly in the synthesis of novel compounds.

Predicted Molecular Geometry

In the absence of specific experimental data from techniques like gas electron diffraction or microwave spectroscopy, the molecular geometry of this compound can be predicted using fundamental principles of chemical bonding and stereochemistry.

-

C1 and C2 (The Double Bond): The presence of a C=C double bond dictates a trigonal planar geometry around both C1 and C2. The atoms directly bonded to C1 (C2, Cl, Cl) and C2 (C1, H, C3) will lie in approximately the same plane. The bond angles around C1 (Cl-C1-Cl and Cl-C1-C2) and C2 (H-C2-C1 and H-C2-C3) are expected to be approximately 120 degrees, although steric hindrance from the bulky chlorine atoms may cause some deviation.

-

C3 (The Dichloromethyl Group): The third carbon atom (C3) is sp³ hybridized, resulting in a tetrahedral geometry. The two chlorine atoms and the hydrogen atom are bonded to this central carbon. The bond angles around C3 (Cl-C3-Cl, Cl-C3-C2, and H-C3-C2) are anticipated to be close to the ideal tetrahedral angle of 109.5 degrees.

-

Overall Conformation: The molecule possesses a single rotatable bond between C2 and C3. Rotation around this C-C single bond will lead to different conformers. The relative stability of these conformers would be influenced by steric interactions between the substituents on C2 and C3.

Data Presentation

As of the latest literature search, no peer-reviewed publications containing quantitative experimental or computational data on the bond lengths, bond angles, or dihedral angles of this compound were identified. Therefore, a table of such data cannot be provided.

Experimental and Computational Protocols

Detailed experimental protocols for determining the molecular geometry of this compound are not available in the reviewed literature. Standard techniques for such determinations would include:

-

Gas-Phase Electron Diffraction (GED): This technique is a powerful tool for determining the structure of molecules in the gas phase, free from intermolecular interactions.[2][3]

-

Microwave Spectroscopy: This method provides highly accurate rotational constants for gas-phase molecules, from which precise molecular geometries can be derived.

-

Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations are widely used to predict the equilibrium geometries of molecules.[1] Such studies would provide theoretical values for bond lengths, bond angles, and dihedral angles.

A comprehensive computational study employing DFT would be a valuable first step in characterizing the molecular geometry of this compound.

Visualization of Molecular Structure

The following diagram illustrates the atomic connectivity and the basic structural formula of this compound.

Caption: 2D structural representation of this compound.

Conclusion

While this compound is a known chemical compound, its detailed molecular geometry has not been experimentally determined or computationally reported in the accessible scientific literature. Based on fundamental chemical principles, a structure with a trigonal planar arrangement around the C=C double bond and a tetrahedral geometry at the dichloromethyl carbon is predicted. Further experimental and computational studies are necessary to provide a precise and quantitative understanding of the three-dimensional structure of this molecule. Such data would be invaluable for researchers working on the synthesis and application of chlorinated alkenes.

References

safety and handling precautions for 1,1,3,3-Tetrachloroprop-1-ene

An In-depth Technical Guide to the Safety and Handling of 1,1,3,3-Tetrachloroprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chlorinated alkene with the molecular formula C₃H₂Cl₄.[1][2][3] It is a colorless to yellowish liquid with a sweet or pungent odor.[1] This compound is primarily utilized as a research chemical and as an intermediate in the synthesis of other chemical products.[3] Due to its chemical structure and properties, this compound is classified as a hazardous substance, necessitating strict adherence to safety and handling protocols. This guide provides comprehensive information on its safe handling, potential hazards, emergency procedures, and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized in the table below.

| Hazard Class | GHS Hazard Statement |

| Flammable Liquids | H226: Flammable liquid and vapor |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Respiratory or Skin Sensitization | H317: May cause an allergic skin reaction |

| Carcinogenicity | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₃H₂Cl₄ |

| Molecular Weight | 179.86 g/mol [1] |

| Appearance | Colorless to yellowish liquid[1] |

| Odor | Sweet or pungent[1] |

| Boiling Point | 176.1°C at 760 mmHg[1] |

| Flash Point | 64°C[1] |

| Density | 1.532 g/cm³[1] |

| Vapor Pressure | 1.49 mmHg at 25°C[1] |

| CAS Number | 18611-43-3[1] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside a fume hood or in an area with inadequate ventilation. |

Safe Handling and Storage

5.1. Handling:

-

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[4]

-

Use non-sparking tools and avoid sources of ignition as the substance is flammable.[4]

-

Ground and bond containers when transferring material to prevent static discharge.

-

Do not eat, drink, or smoke in the work area.[4]

-

Wash hands thoroughly after handling.[4]

5.2. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.

-

Keep away from heat, sparks, and open flames.

Emergency Procedures

6.1. First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

6.2. Spill and Leak Procedures:

-

Evacuate the area and eliminate all ignition sources.

-

Ventilate the area of the spill.

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area with soap and water.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[5][6] Do not dispose of it down the drain.[5]

Experimental Protocols

8.1. General Laboratory Handling Protocol:

-

Preparation: Before handling, ensure a certified chemical fume hood is available and functioning correctly. Have a designated and labeled waste container ready.

-

Personal Protective Equipment: Don the required PPE as outlined in Section 4.

-

Dispensing: Carefully dispense the required amount of this compound within the fume hood. Use a calibrated pipette or a graduated cylinder for accurate measurement.

-

Reaction Setup: If used in a reaction, ensure the setup is secure and all joints are properly sealed to prevent leaks.

-

Post-Handling: After use, tightly seal the container and return it to its designated storage area. Decontaminate any surfaces that may have come into contact with the chemical.

-

Waste Disposal: Dispose of all contaminated materials, including disposable gloves and absorbent pads, in the designated hazardous waste container.[5][6]

8.2. Small-Scale Spill Cleanup Protocol (inside a fume hood):

-

Containment: If a small spill occurs within the fume hood, contain it with an inert absorbent material.

-

Absorption: Apply enough absorbent material to completely absorb the liquid.

-

Collection: Using non-sparking tools, carefully collect the absorbed material into a labeled hazardous waste container.

-

Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Place the cleaning materials in the hazardous waste container.

Putative Signaling Pathway for Toxicity

While specific studies on the signaling pathways of this compound are limited, a probable mechanism of toxicity can be inferred from related chlorinated alkenes. The primary pathway is believed to involve conjugation with glutathione, leading to the formation of reactive intermediates that can cause cellular damage, particularly in the kidneys.[7]

Caption: Putative metabolic pathway for this compound toxicity.

Experimental and Emergency Response Workflows

The following diagrams illustrate the logical workflows for handling this compound in a laboratory setting and responding to an emergency situation.

Caption: Standard workflow for handling this compound.

Caption: Emergency response workflow for a spill of this compound.

References

- 1. This compound | 18611-43-3 | Benchchem [benchchem.com]

- 2. 1,1,3,3-Tetrachloropropene | C3H2Cl4 | CID 5324889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. ehrs.upenn.edu [ehrs.upenn.edu]

- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 7. Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,1,3,3-Tetrachloroprop-1-ene from Propene Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,1,3,3-tetrachloroprop-1-ene, a valuable intermediate in the production of various specialty chemicals, including hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs). The primary synthesis route detailed herein involves a two-step process: the initial formation of 1,1,1,3,3-pentachloropropane from the reaction of carbon tetrachloride and a propene derivative (vinyl chloride), followed by the catalytic dehydrochlorination of the pentachloropropane intermediate to yield the target compound. An alternative single-step catalytic chlorination of propene is also discussed. This guide is intended to provide researchers with the necessary information to safely and efficiently conduct these syntheses in a laboratory setting.

Introduction

This compound (C₃H₂Cl₄) is a chlorinated alkene with significant industrial applications, primarily as a precursor in the synthesis of next-generation refrigerants and blowing agents with low global warming potential.[1] Its specific arrangement of chlorine atoms and the presence of a double bond make it a versatile building block in organic synthesis. The methods described herein focus on reproducible and scalable laboratory preparations of this compound.

Synthesis Pathways

There are two primary pathways for the synthesis of this compound:

-

Two-Step Synthesis via a Pentachloropropane Intermediate: This is the most commonly employed method and involves:

-

Step 1: Synthesis of 1,1,1,3,3-Pentachloropropane: The radical addition of carbon tetrachloride to vinyl chloride.[2]

-

Step 2: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane: The elimination of hydrogen chloride from the pentachloropropane intermediate to form the desired tetrachloropropene.[3][4]

-

-

Direct Catalytic Chlorination of Propene: A multi-step process involving the electrophilic addition of chlorine to propene, followed by further chlorination and dehydrochlorination steps.

The following sections provide detailed protocols and data for the two-step synthesis pathway.

Experimental Protocols

Protocol 1: Synthesis of 1,1,1,3,3-Pentachloropropane

This protocol is based on the radical addition of carbon tetrachloride to vinyl chloride in the presence of a catalyst.[2]

Materials:

-

Carbon tetrachloride (CCl₄)

-

Vinyl chloride (CH₂=CHCl)

-

Cuprous chloride (CuCl) or Iron (Fe) powder with Ferric chloride (FeCl₃)[2][3]

-

Acetonitrile or Tributylphosphate (co-catalyst/solvent)[2][3]

-

High-pressure reaction kettle

-

Nitrogen gas (N₂)

Procedure:

-

Into a high-pressure reaction kettle, add the catalyst (e.g., cuprous chloride at 1.5-3.5% of the mass of vinyl chloride), co-catalyst/solvent (e.g., acetonitrile at 10-20% of the total mass of reactants), and carbon tetrachloride.[2]

-

Seal the reactor and purge with nitrogen gas to remove air. Pressurize the reactor with nitrogen to 0.1-1 MPa.[5]

-

Introduce vinyl chloride into the reactor. The recommended molar ratio of carbon tetrachloride to vinyl chloride is approximately 1:0.3-0.4.[2]

-

Heat the mixture to 55-85°C and hold for 20-40 minutes with stirring.[5]

-

Increase the temperature to 90-130°C and maintain the reaction for 3-10 hours. The pressure will be in the range of 0.5-1.0 MPa.[2][5]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

The crude product can be purified by distillation.

Quantitative Data Summary for Protocol 1

| Parameter | Value | Reference |

| Reactants | Carbon Tetrachloride, Vinyl Chloride | [2] |

| Catalyst | Cuprous Chloride or Iron/Ferric Chloride | [2][3] |

| Co-catalyst/Solvent | Acetonitrile or Tributylphosphate | [2][3] |

| Molar Ratio (CCl₄:Vinyl Chloride) | 1 : 0.3-0.4 | [2] |

| Temperature | 90-130°C | [5] |

| Pressure | 0.5-1.0 MPa | [2] |

| Reaction Time | 3-10 hours | [5] |

| Yield | up to 72% | [2] |

| Purity of Product | ~98% | [2] |

Protocol 2: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane

This protocol describes the elimination of HCl from 1,1,1,3,3-pentachloropropane using a catalyst to form this compound.[3]

Materials:

-

1,1,1,3,3-Pentachloropropane (from Protocol 1)

-

Ferric chloride (FeCl₃)

-

Reactive distillation column

-

Heating mantle

-

Condenser

-

Collection flask

Procedure:

-

Charge the reactive distillation column with 1,1,1,3,3-pentachloropropane and a catalytic amount of ferric chloride.

-

Heat the mixture to a temperature between 60°C and 160°C.[3]

-

As the reaction proceeds, this compound and hydrogen chloride (HCl) will be formed and distill over.[3]

-

Continuously collect the distillate, which is a mixture of the product and HCl.

-

The collected condensate can be further purified by stripping to remove the dissolved HCl, followed by fractional distillation to isolate the pure this compound.[3]

Quantitative Data Summary for Protocol 2

| Parameter | Value | Reference |

| Reactant | 1,1,1,3,3-Pentachloropropane | [3] |

| Catalyst | Ferric Chloride (FeCl₃) | [3] |

| Reaction Type | Reactive Distillation | [3] |

| Temperature | 60-160°C | [3] |

| Products | This compound, Hydrogen Chloride | [3] |

| Purification | Stripping of HCl, Fractional Distillation | [3] |

Visualizations

Logical Workflow for the Two-Step Synthesis

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Chlorinated Hydrocarbons: All chlorinated hydrocarbons, including reactants and products, should be handled in a well-ventilated fume hood. They are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

-

Vinyl Chloride: Vinyl chloride is a flammable and carcinogenic gas. Extreme caution should be exercised when handling it.

-

High-Pressure Reactions: Reactions conducted under pressure should be carried out behind a safety shield.

-

Corrosive Reagents: Hydrogen chloride is a corrosive gas. Appropriate measures should be taken to neutralize it upon its evolution from the reaction.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The two-step synthesis of this compound from carbon tetrachloride and vinyl chloride is a reliable and well-documented method. By carefully controlling the reaction parameters as outlined in these protocols, researchers can achieve good yields and high purity of the desired product. The provided data and workflow diagrams serve as a comprehensive guide for the successful execution of this synthesis in a laboratory setting.

References

- 1. This compound | 18611-43-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US20170081263A1 - Method for making 1,1,3,3-tetrachloropropene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104230648A - Preparation method for synthesizing 1,1,1,3,3-pentachloropropane by carbon tetrachloride - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of 1,1,3,3-Tetrachloroprop-1-ene via Dehydrochlorination of Polychlorinated Propanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,1,3,3-tetrachloroprop-1-ene, a valuable intermediate in the production of various specialty chemicals. The primary focus is on the dehydrochlorination of polychlorinated propane precursors, a common and effective synthetic route.

Overview

The synthesis of this compound (C₃H₂Cl₄) is typically achieved through the elimination of hydrogen chloride (HCl) from a more saturated polychlorinated propane molecule. This dehydrochlorination reaction can be induced thermally or catalytically. Key precursors for this synthesis include 1,1,1,3,3-pentachloropropane and 1,1,1,2,3,3-hexachloropropane. The choice of precursor and reaction conditions significantly influences the yield and purity of the desired product.

Synthetic Pathways and Data Summary

Two primary methods for the synthesis of this compound are detailed below. The selection of a specific pathway may depend on the availability of the starting materials, desired scale of production, and required purity of the final product.

Table 1: Summary of Synthetic Protocols for this compound

| Precursor | Catalyst/Reagent | Temperature | Pressure | Reaction Time | Yield of this compound | Reference |

| 1,1,1,3,3-Pentachloropropane | Ferric chloride (FeCl₃) | 60-160 °C | 0.05-0.5 atm | Continuous (Reactive Distillation) | High (not specified) | |

| 1,1,1,2,3,3-Hexachloropropane | Ferric chloride (FeCl₃), Sodium hydroxide (NaOH) | 130 °C | Atmospheric | 2 hours | 93.1% |

Table 2: Common Byproducts in the Synthesis of this compound

| Precursor | Byproduct | Notes |

| 1,1,1,3,3-Pentachloropropane | E-1,3,3,3-tetrachloropropene, Z-1,3,3,3-tetrachloropropene | Isomeric impurities. |

| 1,1,1,3,3-Pentachloropropane | Unreacted starting material, other chlorinated hydrocarbons | Dependent on reaction conditions and purification. |

| 1,1,1,2,3,3-Hexachloropropane | Other tetrachloropropene isomers, unreacted starting material | Dependent on reaction selectivity. |

Experimental Protocols

Protocol 1: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane via Reactive Distillation

This method utilizes a continuous process that combines reaction and separation in a single unit, which can enhance yield and reduce processing time.

Materials:

-

1,1,1,3,3-Pentachloropropane

-

Ferric chloride (FeCl₃), anhydrous

Equipment:

-

Reactive distillation column

-

Heating mantle

-

Vacuum pump

-

Condenser

-

Collection flask

Procedure:

-

Set up the reactive distillation apparatus. The reaction zone should be charged with 1,1,1,3,3-pentachloropropane.

-

Introduce anhydrous ferric chloride into the reaction zone.

-

Heat the reboiler to maintain a temperature of 60-160 °C.

-

Apply a vacuum to the system to maintain a pressure of 0.05-0.5 atm.

-

The dehydrochlorination reaction will occur in the reaction zone, producing 1,1,3,3-tetrachloropropene and hydrogen chloride (HCl) gas.

-

The more volatile products, 1,1,3,3-tetrachloropropene and HCl, will move up the column and be collected in the condenser and collection flask.

-

Continuously feed 1,1,1,3,3-pentachloropropane into the reaction zone to maintain a steady-state reaction.

-

The product can be further purified by fractional distillation.

Protocol 2: Dehydrochlorination of 1,1,1,2,3,3-Hexachloropropane

This protocol describes a batch process using a catalyst and a base to drive the reaction to completion.

Materials:

-

1,1,1,2,3,3-Hexachloropropane (96.2% purity)

-

Ferric chloride (FeCl₃), anhydrous

-

Sodium hydroxide (NaOH)

-

Water

Equipment:

-

100-mL three-necked flask

-

Stirrer

-

Thermometer

-

Condenser

-

Heating mantle

-

Gas trap containing 25 wt% NaOH solution

Procedure:

-

To a 100-mL three-necked flask equipped with a stirrer, thermometer, and condenser, add 58.62 g (0.23 mol) of 1,1,1,2,3,3-hexachloropropane and 0.9 g (0.006 mol) of anhydrous ferric chloride.

-

Connect the top of the condenser to a gas trap containing a 25 wt% sodium hydroxide solution to neutralize the byproduct HCl gas.

-

Begin stirring and heat the mixture to 130 °C.

-

Maintain the reaction at this temperature for 2 hours under an inert atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting product mixture contains 1,1,3,3-tetrachloropropene, which can be purified by distillation. The reported yield of the desired product is 93.1%.

Synthesis of Precursor: 1,1,1,3,3-Pentachloropropane

For researchers who need to synthesize the precursor, the following protocol for the radical addition of carbon tetrachloride to vinyl chloride is provided.

Materials:

-

Carbon tetrachloride (CCl₄)

-

Vinyl chloride (CH₂=CHCl)

-

Cuprous chloride (CuCl)

-

Triethanolamine

-

Acetonitrile (solvent)

Equipment:

-

High-pressure reactor

-

Stirrer

-

Heating system

-

Pressure gauge

Procedure:

-

In a high-pressure reactor, combine carbon tetrachloride, vinyl chloride (in a molar ratio of 1:0.3-0.4), acetonitrile (10-20% of the total reaction mass), cuprous chloride (1.5-3.5% of the mass of vinyl chloride), and an equimolar amount of triethanolamine relative to the cuprous chloride.

-

Seal the reactor and begin stirring.

-

Heat the reaction mixture to 110-125 °C.

-

The reaction pressure will be in the range of 0.5-1.0 MPa.

-

Maintain these conditions for 5-8 hours.

-

After the reaction period, cool the reactor and carefully vent any unreacted vinyl chloride.

-

The product, 1,1,1,3,3-pentachloropropane, can be isolated and purified by distillation. This method can achieve a yield of up to 72% with a purity of 98%.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow.

Caption: Dehydrochlorination pathways to this compound.

Caption: General experimental workflow for synthesis.

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,1,3,3-Tetrachloroprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetrachloroprop-1-ene is a highly functionalized C3 building block with significant potential in organic synthesis. Its electron-deficient double bond and multiple chlorine atoms make it a versatile substrate for nucleophilic substitution reactions, leading to the formation of a variety of acyclic and heterocyclic compounds. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound, with a focus on its application in the synthesis of substituted pyrazoles, a common scaffold in drug discovery.

Introduction

This compound (C₃H₂Cl₄) is a chlorinated alkene featuring a three-carbon backbone with two chlorine atoms at the C-1 and C-3 positions and a double bond between C-1 and C-2.[1] This arrangement of functional groups imparts significant reactivity towards nucleophiles. The chlorine atoms at both the vinylic (C-1) and allylic (C-3) positions are susceptible to displacement, allowing for a range of chemical transformations.

The primary application of this compound in synthetic organic chemistry is as a 1,3-dielectrophile. This reactivity is particularly useful in cyclocondensation reactions with binucleophiles to construct heterocyclic ring systems. One of the most significant applications in this context is the synthesis of substituted pyrazoles through reaction with hydrazine derivatives. Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and their derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry and drug development.

This document outlines the general principles of nucleophilic substitution on this compound and provides a detailed protocol for a representative reaction: the synthesis of a 5-chloro-3-methyl-1-phenylpyrazole derivative.

Reaction with N-Nucleophiles: Synthesis of Substituted Pyrazoles

The reaction of this compound with hydrazine derivatives proceeds via a cyclocondensation pathway to yield substituted pyrazoles. The reaction mechanism is proposed to involve initial nucleophilic attack by one of the nitrogen atoms of the hydrazine at the C-3 position, followed by an intramolecular cyclization and subsequent elimination of hydrogen chloride to afford the aromatic pyrazole ring.

Caption: Proposed reaction pathway for the synthesis of a substituted pyrazole from this compound and phenylhydrazine.

Experimental Protocol: Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole

This protocol describes a general procedure for the synthesis of a substituted pyrazole from this compound and phenylhydrazine.

Materials:

-

This compound (95% purity)

-

Phenylhydrazine

-

Ethanol (absolute)

-

Triethylamine

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask (100 mL) with a reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of this compound (1.80 g, 10.0 mmol) in absolute ethanol (20 mL).

-

In a separate beaker, prepare a solution of phenylhydrazine (1.08 g, 10.0 mmol) and triethylamine (2.02 g, 20.0 mmol) in absolute ethanol (10 mL).

-

Transfer the phenylhydrazine/triethylamine solution to a dropping funnel and add it dropwise to the stirred solution of this compound at room temperature over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate (50 mL) and 1 M hydrochloric acid (30 mL). Transfer the mixture to a separatory funnel and shake vigorously.

-

Separate the organic layer, and wash it sequentially with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-chloro-3-methyl-1-phenylpyrazole.

Safety Precautions: this compound is a toxic and irritant compound. Phenylhydrazine is also toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 5-chloro-3-methyl-1-phenylpyrazole.

| Parameter | Value |

| Reactants | |

| This compound | 1.80 g (10.0 mmol) |

| Phenylhydrazine | 1.08 g (10.0 mmol) |

| Triethylamine | 2.02 g (20.0 mmol) |

| Solvent | |

| Ethanol | 30 mL |

| Reaction Conditions | |

| Temperature | Reflux (approx. 78 °C) |

| Time | 4 hours |

| Product | |

| 5-Chloro-3-methyl-1-phenylpyrazole | |

| Theoretical Yield | 2.07 g |

| Expected Yield | 65-75% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined |

Reactions with O- and S-Nucleophiles

While less documented for this compound specifically, reactions with oxygen and sulfur nucleophiles are anticipated based on the reactivity of similar polychlorinated alkenes. These reactions can lead to the formation of substituted ethers, thioethers, and corresponding heterocyclic systems.

Generalized Protocol for Reaction with Alkoxides

This generalized protocol outlines the expected reaction with an alkoxide, such as sodium ethoxide.

Procedure Outline:

-

Dissolve this compound in a suitable anhydrous solvent (e.g., ethanol for sodium ethoxide).

-

Add a solution of the sodium alkoxide in the corresponding alcohol dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for a specified period, monitoring by TLC.

-

Work-up would typically involve quenching with water, extraction with an organic solvent, washing, drying, and purification by chromatography or distillation.

Generalized Protocol for Reaction with Thiolates

This generalized protocol outlines the expected reaction with a thiolate, such as sodium thiophenoxide.

Procedure Outline:

-

Dissolve this compound in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

Add the sodium thiolate portion-wise or as a solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

The work-up procedure would be similar to that for the alkoxide reaction.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of products from the nucleophilic substitution reactions of this compound.

Caption: General experimental workflow for nucleophilic substitution reactions of this compound.

Applications in Drug Development

The ability to synthesize substituted pyrazoles from this compound is of significant interest to the pharmaceutical industry. The pyrazole core is a privileged scaffold found in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory agents (e.g., Celecoxib), anti-cancer drugs, and central nervous system agents. The methodology described herein provides a potential route to novel pyrazole derivatives that can be further elaborated to generate libraries of compounds for drug discovery screening programs.

Conclusion

This compound is a reactive and versatile building block for organic synthesis. Its nucleophilic substitution reactions, particularly with binucleophiles like hydrazines, offer a valuable pathway for the construction of medicinally relevant heterocyclic compounds such as substituted pyrazoles. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthetic utility of this compound in their own research and development endeavors. Further investigation into the scope of nucleophiles and the optimization of reaction conditions is warranted to fully exploit the synthetic potential of this compound.

References

Application Notes and Protocols for 1,1,3,3-Tetrachloroprop-1-ene in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloroprop-1-ene is a chlorinated alkene with significant potential as a building block in organic synthesis.[1] Its electron-deficient double bond, resulting from the presence of four electron-withdrawing chlorine atoms, makes it a promising candidate for various cycloaddition reactions. While its primary documented application lies in the synthesis of hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs), its reactivity profile suggests utility in [4+2], [3+2], and [2+2] cycloaddition reactions for the construction of complex chlorinated cyclic systems.[1][2] Such structures are of interest in medicinal chemistry and materials science due to the unique properties conferred by the chlorine atoms.

These application notes provide a theoretical framework and predictive protocols for the use of this compound in key cycloaddition reactions, based on the established reactivity of analogous electron-deficient alkenes. The provided protocols are intended as a starting point for experimental investigation.

Predicted Reactivity in Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound dictates its role in cycloaddition reactions. It is expected to act as an electrophilic component, reacting readily with electron-rich partners.

-

[4+2] Cycloaddition (Diels-Alder Reaction): this compound is predicted to be a reactive dienophile in Diels-Alder reactions, reacting with electron-rich dienes to form substituted cyclohexene rings. The resulting adducts would feature a dichlorinated stereocenter and a dichloromethylene group, offering unique scaffolds for further synthetic elaboration.

-

[3+2] Cycloaddition (Dipolar Cycloaddition): In reactions with 1,3-dipoles such as azides, nitrones, and nitrile oxides, this compound is expected to act as the dipolarophile. These reactions would lead to the formation of five-membered heterocyclic rings containing chlorine substituents, which are valuable motifs in drug discovery.

-

[2+2] Cycloaddition: The [2+2] cycloaddition of this compound with electron-rich alkenes is likely to require photochemical activation to overcome the thermal barrier for the formation of a cyclobutane ring. This approach would yield highly strained, polychlorinated four-membered rings.

Application Note 1: [4+2] Cycloaddition for the Synthesis of Polychlorinated Cyclohexenes

Objective

To synthesize novel polychlorinated cyclohexene derivatives via a Diels-Alder reaction using this compound as the dienophile. These products can serve as intermediates for the synthesis of agrochemicals, flame retardants, or pharmaceuticals.

Proposed Reaction

Caption: Proposed Diels-Alder reaction workflow.

Experimental Protocol: Synthesis of 1,1,4-trichloro-4-(chloromethyl)-3-methylcyclohex-1-ene

-

Materials:

-

This compound (1.0 eq)

-

Isoprene (1.2 eq)

-

Toluene (solvent)

-

Hydroquinone (inhibitor)

-

-

Procedure:

-

To a sealed pressure tube, add this compound, isoprene, a catalytic amount of hydroquinone, and toluene.

-

Seal the tube and heat the reaction mixture at 110-130 °C for 24-48 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Predicted Quantitative Data

| Diene | Dienophile | Product | Predicted Yield (%) | Predicted Regioselectivity |

| Isoprene | This compound | 1,1,4-trichloro-4-(chloromethyl)-3-methylcyclohex-1-ene | 60-80 | Major "para" isomer |

| Cyclopentadiene | This compound | 5,5,6-trichloro-6-(chloromethyl)bicyclo[2.2.1]hept-2-ene | 70-90 | Predominantly endo |

Application Note 2: [3+2] Dipolar Cycloaddition for the Synthesis of Chlorinated Heterocycles

Objective

To synthesize novel chlorinated five-membered heterocycles through the [3+2] cycloaddition of this compound with various 1,3-dipoles. These compounds are of interest for their potential biological activities.

Proposed Reaction Workflow

Caption: General workflow for [3+2] cycloaddition.

Experimental Protocol: Synthesis of a Dichlorinated Triazoline

-

Materials:

-

This compound (1.0 eq)

-

Benzyl azide (1.1 eq)

-

Toluene or THF (solvent)

-

-

Procedure:

-

Dissolve this compound in toluene in a round-bottom flask.

-

Add benzyl azide to the solution.

-

Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent in vacuo.

-

Purify the resulting triazoline derivative by recrystallization or column chromatography.

-

Predicted Quantitative Data

| 1,3-Dipole | Dipolarophile | Product Type | Predicted Yield (%) |

| Benzyl Azide | This compound | Dichlorinated Triazoline | 65-85 |

| N-Benzyl-C-phenylnitrone | This compound | Dichlorinated Isoxazolidine | 55-75 |

Application Note 3: Photochemical [2+2] Cycloaddition for the Synthesis of Polychlorinated Cyclobutanes

Objective

To synthesize highly functionalized and strained polychlorinated cyclobutane rings via a photochemical [2+2] cycloaddition. These compounds can be valuable intermediates in the synthesis of complex molecules.

Proposed Experimental Workflow

Caption: Workflow for photochemical [2+2] cycloaddition.

Experimental Protocol: Synthesis of a Tetrachlorocyclobutane Derivative

-

Materials:

-

This compound (1.0 eq)

-

Styrene (2.0 eq, as reactant and solvent)

-

Acetone (photosensitizer, optional)

-

-

Procedure:

-

In a quartz reaction vessel, dissolve this compound in an excess of styrene.

-

If required, add a photosensitizer like acetone.

-

Degas the solution with nitrogen or argon for 15-20 minutes.

-

Irradiate the mixture with a high-pressure mercury lamp (λ > 200 nm) at room temperature.

-

Monitor the reaction by GC.

-

After completion, remove the excess styrene and solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate the cyclobutane adducts.

-

Predicted Quantitative Data

| Alkene | Photosensitizer | Product Type | Predicted Yield (%) | Predicted Diastereoselectivity |

| Styrene | Acetone | Tetrachlorinated Phenylcyclobutane | 40-60 | Mixture of isomers |

| Cyclohexene | None | Tetrachlorinated Bicyclo[4.2.0]octane | 35-55 | Mixture of isomers |

Safety Precautions

This compound is a toxic and irritating compound.[1] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information. Photochemical reactions should be conducted in appropriate, shielded reactors.

Conclusion

While experimental data on the use of this compound in cycloaddition reactions is limited in the current literature, its electronic properties strongly suggest its utility as a versatile building block for the synthesis of complex chlorinated cyclic molecules. The protocols and data presented here are predictive and intended to serve as a guide for future research in this area. Experimental validation and optimization are necessary to fully realize the synthetic potential of this compound in cycloaddition chemistry.

References

Application Notes and Protocols for the Synthesis of 1,1,3,3-Tetrachloroprop-1-ene

Abstract

This document provides a detailed experimental protocol for the synthesis of 1,1,3,3-tetrachloroprop-1-ene. The synthesis is a two-step process commencing with the Kharasch addition reaction to form 1,1,1,3,3-pentachloropropane, followed by the dehydrochlorination of this intermediate to yield the desired product. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

This compound is a chlorinated alkene of significant interest as a chemical intermediate. A primary and environmentally relevant application is its use as a precursor in the manufacture of hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs), which are being developed as replacements for ozone-depleting refrigerants.[1] The synthesis protocol outlined herein describes a reliable method for its laboratory-scale preparation.

Overall Reaction Scheme

Step 1: Synthesis of 1,1,1,3,3-Pentachloropropane (Kharasch Addition)

Step 2: Synthesis of this compound (Dehydrochlorination)

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| Vinyl Chloride | C2H3Cl | 62.50 | 75-01-4 | Gaseous, handle with care in a closed system. |

| Carbon Tetrachloride | CCl4 | 153.82 | 56-23-5 | Toxic and ozone-depleting. |

| Iron Powder | Fe | 55.85 | 7439-89-6 | Catalyst. |

| Tributylphosphate | (C4H9)3PO4 | 266.31 | 126-73-8 | Organophosphate promoter. |

| 1,1,1,3,3-Pentachloropropane | C3H3Cl5 | 216.32 | 15110-03-9 | Intermediate. |

| Ferric Chloride | FeCl3 | 162.20 | 7705-08-0 | Catalyst for dehydrochlorination. |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | For neutralization/alternative dehydrochlorination. |

| Water | H2O | 18.02 | 7732-18-5 |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Temperature (°C) | Pressure (atm) | Catalyst/Promoter | Typical Yield |

| 1 | Kharasch Addition | 80 - 125 | >1 (autogenous) | Fe powder, Tributylphosphate | High |

| 2 | Dehydrochlorination | 60 - 160 | 0.05 - 0.5 | Ferric Chloride | >90% |

Experimental Protocols

Safety Precautions

-

General: All manipulations should be carried out in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Vinyl Chloride: This is a flammable and carcinogenic gas. It should be handled in a closed system with appropriate monitoring.

-

Carbon Tetrachloride: This is a toxic and environmentally hazardous substance. Avoid inhalation and skin contact.

-

This compound: Harmful if swallowed, in contact with skin, and if inhaled. Causes serious eye irritation.[2][3]

-

Handling: The reaction involves corrosive and volatile substances. Ensure all glassware is properly secured and checked for defects.

Step 1: Synthesis of 1,1,1,3,3-Pentachloropropane

-

Reactor Setup: To a pressure-rated reaction vessel equipped with a magnetic stirrer, gas inlet, and thermocouple, add carbon tetrachloride, iron powder, and tributylphosphate.[4]

-

Reaction Initiation: Seal the vessel and purge with an inert gas (e.g., nitrogen). Introduce vinyl chloride gas into the reactor.

-

Reaction Conditions: Heat the mixture to a temperature between 80°C and 125°C.[4] The pressure will be autogenous.

-

Monitoring: Monitor the reaction progress by observing the uptake of vinyl chloride.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess vinyl chloride. The crude 1,1,1,3,3-pentachloropropane can be purified by distillation.

Step 2: Synthesis of this compound

-

Reactor Setup: In a round-bottom flask equipped with a distillation apparatus, place the purified 1,1,1,3,3-pentachloropropane from Step 1.

-

Catalyst Addition: Add a catalytic amount of ferric chloride to the flask.

-

Dehydrochlorination: Heat the mixture to a temperature between 60°C and 160°C under reduced pressure (0.05 - 0.5 atm).[4]

-

Product Collection: The this compound product will distill over along with hydrogen chloride. The product can be collected in a cooled receiving flask.

-

Purification: The collected distillate can be further purified by fractional distillation to remove any remaining impurities.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Discussion

The described two-step synthesis provides a robust method for the preparation of this compound. The initial Kharasch addition is a well-established reaction for the formation of carbon-carbon bonds via a free-radical mechanism. The subsequent dehydrochlorination is efficiently catalyzed by ferric chloride under reduced pressure, which facilitates the removal of the HCl byproduct and drives the reaction to completion. The purity of the final product is typically high after fractional distillation, and its identity can be confirmed by standard analytical techniques such as NMR spectroscopy.

References

- 1. This compound | 18611-43-3 | Benchchem [benchchem.com]

- 2. 1,1,3,3-TETRACHLOROPROPENE synthesis - chemicalbook [chemicalbook.com]

- 3. 1,1,3,3-Tetrachloropropene | C3H2Cl4 | CID 5324889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dehydrochlorination of 1,1,1,3,3-Pentachlopropane promoted by fluoride - Beijing Institute of Technology [pure.bit.edu.cn:443]

Catalytic Routes to 1,1,3,3-Tetrachloroprop-1-ene: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols and comparative data on the catalytic synthesis of 1,1,3,3-tetrachloroprop-1-ene, a key intermediate in the production of next-generation refrigerants and specialty polymers. The information is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, offering a comprehensive overview of prevalent catalytic methodologies.

Introduction

This compound is a valuable chlorinated alkene primarily utilized as a precursor in the synthesis of hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs), which are increasingly important as environmentally friendlier alternatives to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs)[1]. The efficient and selective synthesis of this compound is therefore of significant industrial interest. This document outlines the primary catalytic methods for its production, focusing on reaction conditions, catalyst systems, and experimental procedures.

Primary Synthetic Pathways

The two main catalytic routes for the synthesis of this compound are:

-

Dehydrochlorination of 1,1,1,3,3-Pentachloropropane (HCC-240fa): This is a widely employed method where a molecule of hydrogen chloride (HCl) is eliminated from the pentachloropropane precursor.

-

Dehydrochlorination of 1,1,1,2,3,3-Hexachloropropane: This pathway also involves the removal of HCl to form the desired tetrachloropropene.

This note will primarily focus on the dehydrochlorination of 1,1,1,3,3-pentachloropropane, as it is a well-documented and common industrial practice.

Catalytic Systems and Quantitative Data

The choice of catalyst and reaction conditions plays a crucial role in the yield and selectivity of the this compound synthesis. Ferric chloride (FeCl₃) is a commonly used and effective catalyst for the dehydrochlorination reaction[1]. The following tables summarize the quantitative data for the key steps in the synthesis process.

Table 1: Synthesis of 1,1,1,3,3-Pentachloropropane (Precursor)

| Parameter | Value | Reference |

| Reactants | Carbon tetrachloride, Vinyl chloride | [2] |

| Catalyst System | Organophosphate solvent (e.g., tributylphosphate), Iron metal, Ferric chloride | [2] |

| Reaction Temperature | 80°C to 125°C | [2] |

| Yield | 72% | [3] |

| Purity of Product | 98% | [3] |

Table 2: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane

| Parameter | Value | Reference |

| Reactant | 1,1,1,3,3-Pentachloropropane | [1][2] |

| Catalyst | Ferric chloride (FeCl₃) | [1] |

| Catalyst Concentration | At least 30-100 ppm | [1][2] |

| Reaction Temperature | 60°C to 160°C | [2] |

| Reaction Technology | Reactive Distillation | [1][2] |

Table 3: Dehydrochlorination of 1,1,1,2,3,3-Hexachloropropane

| Parameter | Value | Reference |

| Reactant | 1,1,1,2,3,3-Hexachloropropane | [4] |

| Catalyst System | Iron(III) chloride, Sodium hydroxide (in water) | [4] |

| Reaction Temperature | 130°C | [4] |

| Reaction Time | 2 hours | [4] |

| Yield | 93.1% | [4] |

Experimental Protocols

Protocol 1: Synthesis of 1,1,1,3,3-Pentachloropropane

Objective: To synthesize the precursor 1,1,1,3,3-pentachloropropane from carbon tetrachloride and vinyl chloride.

Materials:

-

Carbon tetrachloride

-

Vinyl chloride

-